N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Brand Name:
Vulcanchem
CAS No.:
95240-17-8
VCID:
VC0472961
InChI:
InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
SMILES:
CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Molecular Formula:
C16H14N2O2S
Molecular Weight:
298.4g/mol
N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
CAS No.: 95240-17-8
Main Products
VCID: VC0472961
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4g/mol
CAS No. | 95240-17-8 |
---|---|
Product Name | N-(6-Methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Molecular Formula | C16H14N2O2S |
Molecular Weight | 298.4g/mol |
IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Standard InChI | InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19) |
Standard InChIKey | WURMMBDBVFQPPP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 |
PubChem Compound | 836131 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume